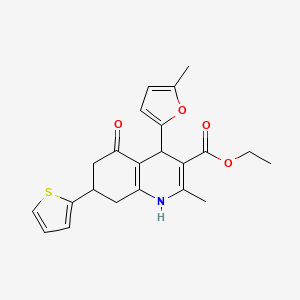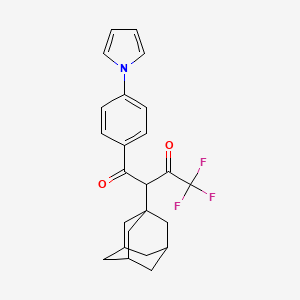![molecular formula C28H33N3 B11079062 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a hexahydro-2-pyrimidinyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE typically involves multiple steps, including the formation of the hexahydro-2-pyrimidinyl group and its subsequent attachment to the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine
- 4-Dimethylaminopyridine (DMAP)
- N-Phenyl-1,4-phenylenediamine
Uniqueness
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE is unique due to its specific structure, which includes a hexahydro-2-pyrimidinyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C28H33N3 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
4-[(E)-2-(1,3-dibenzyl-1,3-diazinan-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C28H33N3/c1-29(2)27-17-14-24(15-18-27)16-19-28-30(22-25-10-5-3-6-11-25)20-9-21-31(28)23-26-12-7-4-8-13-26/h3-8,10-19,28H,9,20-23H2,1-2H3/b19-16+ |
Clave InChI |
GWPLRBJONSCRSH-KNTRCKAVSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)

![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)


![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
